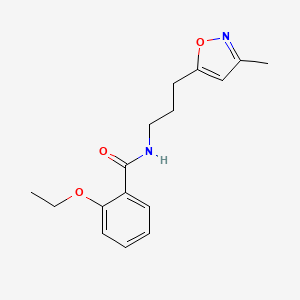

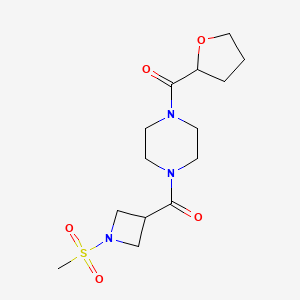

N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, resulting in anxiolytic, anticonvulsant, and analgesic effects.

Scientific Research Applications

Synthesis and Identification in Drug Contamination

- The study by Błachut, Wojtasiewicz, and Czarnocki (2002) focused on the identification and synthesis of contaminants in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. This research highlights the relevance of N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide in the context of forensic science, particularly in analyzing the purity of synthetic drugs and identifying their contaminants (Błachut, Wojtasiewicz, & Czarnocki, 2002).

Investigation of Metabolites

- In the domain of medicinal chemistry, the study by Rosenblum et al. (1998) explored the metabolic pathways of certain compounds. They examined potential sites of metabolism and evaluated the efficacy of metabolites in a cholesterol-fed hamster model. This research implies the role of related compounds in understanding the metabolic processes of pharmaceutical substances (Rosenblum et al., 1998).

Role in Cancer Research

- A study on breast cancer and NK cells by Villa et al. (1993) explored the impact of synthetic retinoids on natural killer (NK) activity. This research is significant in understanding how similar compounds can modulate immune responses in cancer treatment (Villa et al., 1993).

Exploration in Botanical Studies

- Xiao et al. (2014) investigated secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach. This study highlights the role of similar compounds in understanding the chemical diversity of plant endophytes and their potential applications in agriculture and medicine (Xiao et al., 2014).

Pharmacokinetics and Metabolism Studies

- Research by Wu et al. (2006) on the pharmacokinetics and metabolism of selective androgen receptor modulators in rats emphasized the significance of studying the pharmacological properties and metabolic profile of similar compounds to better understand their therapeutic potential (Wu et al., 2006).

properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-19(22,16-6-4-3-5-7-16)14-20-18(21)13-10-15-8-11-17(23-2)12-9-15/h3-9,11-12,22H,10,13-14H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPLTOMDVLISKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

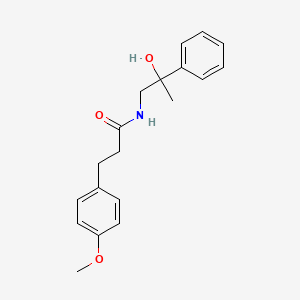

![2-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2445875.png)

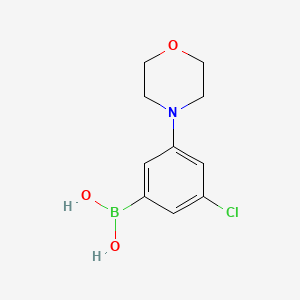

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2445876.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2445880.png)

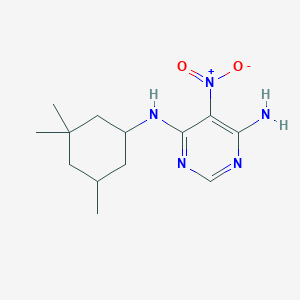

![(E)-ethyl 2-benzylidene-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2445887.png)